molecular formula C9H8F3NO3 B13962403 4-Methoxy-2-nitro-1-(2,2,2-trifluoroethyl)benzene

4-Methoxy-2-nitro-1-(2,2,2-trifluoroethyl)benzene

Cat. No.: B13962403
M. Wt: 235.16 g/mol
InChI Key: BSXLLQPWYMRKKZ-UHFFFAOYSA-N
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Description

4-Methoxy-2-nitro-1-(2,2,2-trifluoroethyl)benzene is an organic compound with the molecular formula C9H8F3NO3 It is characterized by the presence of a methoxy group, a nitro group, and a trifluoroethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-nitro-1-(2,2,2-trifluoroethyl)benzene typically involves the nitration of 4-methoxy-1-(2,2,2-trifluoroethyl)benzene. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-nitro-1-(2,2,2-trifluoroethyl)benzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Sodium methoxide, dimethyl sulfoxide as a solvent.

    Oxidation: Potassium permanganate, acetone as a solvent.

Major Products

    Reduction: 4-Methoxy-2-amino-1-(2,2,2-trifluoroethyl)benzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 4-Methoxy-2-nitrobenzaldehyde or 4-Methoxy-2-nitrobenzoic acid.

Scientific Research Applications

4-Methoxy-2-nitro-1-(2,2,2-trifluoroethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor for drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-nitro-1-(2,2,2-trifluoroethyl)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the methoxy and trifluoroethyl groups can influence the compound’s lipophilicity and binding affinity to various receptors or enzymes. These interactions can modulate biological pathways and result in specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-1-nitro-2-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of a trifluoroethyl group.

    2-Methyl-1-nitro-4-(2,2,2-trifluoroethyl)benzene: Similar structure but with a methyl group instead of a methoxy group.

    2-Methoxy-5-nitrobenzotrifluoride: Similar structure but with a trifluoromethyl group and different substitution pattern on the benzene ring.

Uniqueness

4-Methoxy-2-nitro-1-(2,2,2-trifluoroethyl)benzene is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of the trifluoroethyl group, in particular, can enhance the compound’s stability and influence its interactions with biological targets.

Properties

Molecular Formula

C9H8F3NO3

Molecular Weight

235.16 g/mol

IUPAC Name

4-methoxy-2-nitro-1-(2,2,2-trifluoroethyl)benzene

InChI

InChI=1S/C9H8F3NO3/c1-16-7-3-2-6(5-9(10,11)12)8(4-7)13(14)15/h2-4H,5H2,1H3

InChI Key

BSXLLQPWYMRKKZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CC(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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